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D-xylulose 1,5-bisphosphate -

D-xylulose 1,5-bisphosphate

Catalog Number: EVT-1591953
CAS Number:
Molecular Formula: C5H8O11P2-4
Molecular Weight: 306.06 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
D-xylulose 1,5-bisphosphate(4-) is an organophosphate oxoanion obtained by deprotonation of the phosphate OH groups of D-xylulose 1,5-bisphosphate; major microspecies at pH 7.3. It is a conjugate base of a D-xylulose 1,5-bisphosphate.
Overview

D-xylulose 1,5-bisphosphate is a phosphorylated sugar compound that plays a significant role in various biochemical processes, particularly in photosynthesis as an intermediate in the Calvin cycle. It is synthesized from ribulose 1,5-bisphosphate through the action of ribulose 1,5-bisphosphate carboxylase/oxygenase, an enzyme crucial for carbon fixation in plants. This compound is of interest due to its involvement in metabolic pathways and its potential applications in biotechnology.

Source

D-xylulose 1,5-bisphosphate is primarily sourced from plant tissues, particularly those rich in ribulose 1,5-bisphosphate carboxylase/oxygenase activity. It can be isolated from various plant extracts, including celery (Apium graveolens var Utah) leaves, where it has been identified using techniques such as high-performance liquid chromatography and pulsed amperometry .

Classification

D-xylulose 1,5-bisphosphate belongs to the class of sugar phosphates. It is categorized under phosphorylated carbohydrates and is a crucial metabolite in the pentose phosphate pathway and the Calvin cycle.

Synthesis Analysis

Methods

The synthesis of D-xylulose 1,5-bisphosphate primarily occurs through the enzymatic conversion of ribulose 1,5-bisphosphate by ribulose 1,5-bisphosphate carboxylase/oxygenase. This reaction takes place at carbamylated catalytic sites on the enzyme and is influenced by pH levels; significant amounts of D-xylulose 1,5-bisphosphate are formed at pH levels below 8.0 .

Technical Details

  • Enzyme: Ribulose 1,5-bisphosphate carboxylase/oxygenase
  • Substrate: Ribulose 1,5-bisphosphate
  • Conditions: Optimal formation occurs at lower pH levels with specific concentrations of magnesium ions and bicarbonate.
Molecular Structure Analysis

Structure

D-xylulose 1,5-bisphosphate has a molecular formula of C_5H_10O_10P_2. The structure features two phosphate groups attached to a five-carbon sugar backbone.

Data

  • Molecular Weight: Approximately 300.2 g/mol
  • Structural Features: The compound contains two phosphate groups esterified to the hydroxyl groups of D-xylulose.
Chemical Reactions Analysis

Reactions

D-xylulose 1,5-bisphosphate participates in various biochemical reactions, primarily as an intermediate in the Calvin cycle. It acts as a substrate for further enzymatic reactions leading to the synthesis of other carbohydrates.

Technical Details

  • Inhibition: D-xylulose 1,5-bisphosphate is known to inhibit ribulose 1,5-bisphosphate carboxylase/oxygenase activity significantly .
  • Binding Dynamics: The binding affinity of D-xylulose 1,5-bisphosphate to ribulose 1,5-bisphosphate carboxylase/oxygenase varies with pH and can influence enzyme activity .
Mechanism of Action

Process

The mechanism by which D-xylulose 1,5-bisphosphate exerts its effects involves its binding to specific sites on ribulose 1,5-bisphosphate carboxylase/oxygenase. This binding can lead to competitive inhibition of carbon dioxide fixation processes in photosynthesis.

Data

  • Dissociation Constant: The apparent dissociation constant for D-xylulose 1,5-bisphosphate binding varies with pH; for instance:
    • At pH 7.0: Kd0.03K_d\approx 0.03 micromolar
    • At pH 8.0: Kd0.35K_d\approx 0.35 micromolar .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless or white crystalline powder.
  • Solubility: Highly soluble in water due to its polar nature.

Chemical Properties

  • Stability: Sensitive to hydrolysis under alkaline conditions.
  • Reactivity: Participates readily in phosphorylation and dephosphorylation reactions.
Applications

Scientific Uses

D-xylulose 1,5-bisphosphate has several applications in scientific research and biotechnology:

  • Metabolic Studies: Used as a tool to study photosynthetic pathways and enzyme kinetics.
  • Biotechnological Applications: Potentially useful in engineering metabolic pathways for biofuel production or other biochemicals.
  • Inhibitor Studies: Investigated for its role as an inhibitor in enzymatic reactions related to carbon fixation .
Biosynthesis Pathways and Precursor Relationships

Enzymatic Generation via Ribulose 1,5-Bisphosphate Carboxylase/Oxygenase (RuBisCO)

D-Xylulose 1,5-bisphosphate (XuBP) is primarily generated as a catalytic byproduct of RuBisCO—the enzyme central to photosynthetic carbon fixation. During RuBisCO’s normal catalytic cycle, ribulose 1,5-bisphosphate (RuBP) undergoes enolization to form a 2,3-enediolate intermediate. Under specific conditions, this intermediate undergoes epimerization rather than carboxylation or oxygenation, resulting in XuBP formation [3] [8]. This side reaction involves proton mispositioning at the C3 carbon of RuBP, leading to stereochemical inversion and XuBP production [3]. Structural analyses reveal that RuBisCO’s "loop 6" region (a flexible active-site element) governs substrate alignment; mutations like Leu335Val in this loop significantly enhance XuBP synthesis by altering substrate positioning [3]. In vascular plants, XuBP accumulates to concentrations of 0.5–2 µM in chloroplasts, acting as a potent inhibitor of RuBisCO when bound to decarbamylated enzyme forms [2] [9].

Table 1: RuBisCO-Catalyzed Reactions Involving RuBP and XuBP

Reaction TypePrimary ProductByproduct/InhibitorCatalytic Determinants
Carboxylation3-PhosphoglycerateMg²⁺, CO₂, correct enediol orientation
OxygenationPhosphoglycolateO₂ access to enediolate
EpimerizationD-Xylulose 1,5-bisphosphateXuBPAltered protonation at C3
XuBP carboxylation3-Ketoarabinitol bisphosphateRuBisCO mutant activity (Leu335Val)

pH-Dependent Catalytic Formation Mechanisms in Plant Chloroplasts

XuBP synthesis is critically regulated by stromal pH. Below pH 8.0, RuBisCO’s active site favors the protonation state that diverts RuBP toward XuBP rather than carboxylation [2] [9]. The dissociation constant (Kd) of XuBP binding to decarbamylated RuBisCO is profoundly pH-sensitive:

  • pH 7.0–7.5: Kd = 0.03 µM (tight binding)
  • pH 8.0: Kd = 0.35 µM
  • pH 8.5: Kd = 2.0 µM (weak binding) [2]

This pH dependency arises from accelerated XuBP dissociation at alkaline pH and slower association rates. Mechanistically, protonated histidine residues in RuBisCO’s catalytic site under acidic conditions stabilize XuBP binding. During light-to-dark transitions, chloroplast pH drops from 8.2 to ~7.0, triggering XuBP-mediated inhibition—a regulatory feedback loop limiting RuBisCO activity during low-energy states [2] [9]. High-performance liquid chromatography (HPLC) studies of celery (Apium graveolens) leaf extracts confirm XuBP accumulation under low-pH conditions, aligning with in vitro kinetics [2].

Table 2: pH-Dependent Binding Kinetics of XuBP to Decarbamylated RuBisCO

pHAssociation Rate (kon, M⁻¹s⁻¹)Dissociation Rate (koff, s⁻¹)Apparent Kd (µM)
7.02.1 × 10⁶6.3 × 10⁻⁵0.03
8.05.8 × 10⁵2.0 × 10⁻⁴0.35
8.51.2 × 10⁵2.4 × 10⁻⁴2.0

Substrate Specificity and Kinetic Constraints in Non-Photosynthetic Organisms

In non-photosynthetic bacteria, XuBP production is linked to RuBisCO-like proteins (RLPs) with divergent substrate preferences. The α-proteobacterium Rhodospirillum rubrum expresses both form II RuBisCO and an RLP (IV-DeepYkrW group). While its RuBisCO participates in anaerobic sulfur salvage via enolization of 2,3-diketo-5-methylthiopentyl-1-phosphate (DK-MTP-1P) [1] [7], its RLP catalyzes a distinct 1,3-proton transfer reaction using 5-methylthioribulose-1-phosphate (MTRu-1P) to yield 1-thiomethyl-D-xylulose-5-phosphate—a structural analog of XuBP [1] [7]. Kinetic analyses reveal stark contrasts:

  • RuBisCO promiscuity: R. rubrum form II RuBisCO exhibits minimal activity toward DK-MTP-1P (kcat/KM < 0.1 s⁻¹·mM⁻¹), contradicting earlier claims of "enolase" functionality [7].
  • RLP specificity: The R. rubrum RLP shows high specificity for MTRu-1P (kcat = 12 s⁻¹), generating xylulose derivatives without forming free XuBP [1].

These enzymes operate in compartment-independent pathways: RuBisCO functions in anaerobic methionine salvage, while the RLP drives an aerobic "MTA-isoprenoid shunt" connecting sulfur metabolism to isoprenoid precursors [1] [7].

Table 3: Substrate Specificity of RuBisCO and RLPs in Non-Photosynthetic Bacteria

EnzymeOrganismPrimary SubstrateReaction Catalyzedkcat/KM (s⁻¹·mM⁻¹)
Form II RuBisCOR. rubrumRuBPCarboxylation/Oxygenation3.1–4.7
Form II RuBisCOR. rubrumDK-MTP-1PTautomerization (disputed)< 0.1
RLP (IV-DeepYkrW)R. rubrumMTRu-1P1,3-Proton transfer8.5
RLP (IV-YkrW)Bacillus subtilisDK-MTP-1PEnolization22.4

Compartmentalization Dynamics in Apicoplast-Localized Pathways of Protozoans

XuBP metabolism in apicomplexan parasites (e.g., Plasmodium, Toxoplasma) remains enigmatic due to the absence of canonical RuBisCO in their genomes. However, these organisms possess an apicoplast—a plastid-like organelle derived from secondary endosymbiosis—housing parts of the methylerythritol phosphate (MEP) pathway for isoprenoid synthesis [4]. Within this pathway, 1-deoxy-D-xylulose-5-phosphate (DXP) serves as the entry metabolite, structurally resembling XuBP but lacking the C1 phosphate group. Although XuBP itself is not a confirmed MEP intermediate, biochemical parallels exist:

  • DXP synthase catalyzes the condensation of pyruvate and D-glyceraldehyde-3-phosphate to form DXP—a reaction topologically analogous to RuBisCO’s epimerization [4].
  • The apicoplast’s mildly alkaline pH (7.8–8.0) would disfavor XuBP stability if produced, aligning with plant chloroplast behavior [2] [4].

Indirect evidence suggests that XuBP-like compounds may participate in sulfur salvage within apicoplasts. Protozoan RLPs homologous to R. rubrum’s MTRu-1P isomerase could generate xylulose-phosphate derivatives for methionine recycling or isoprenoid shunts—though experimental validation is lacking [1] [4]. This represents a critical knowledge gap in protist metabolic biochemistry.

Chemical Properties of D-Xylulose 1,5-Bisphosphate

PropertyValue
IUPAC Name[(2R,3S)-2,3-Dihydroxy-4-oxo-5-phosphonooxypentyl] dihydrogen phosphate
Molecular FormulaC5H12O11P2
Molecular Weight310.09 g/mol
CAS Registry Number15565-46-5
Biological RoleRuBisCO inhibitor (EC 4.1.1.39)
Precursor RelationshipEpimerization product of RuBP
SMILESC@@H(C(=O)COP(O)O)C@HCOP(O)O

XuBP exemplifies how catalytic promiscuity in central metabolic enzymes like RuBisCO can yield products with specialized regulatory roles. Its bidirectional interplay with photosynthesis (as inhibitor) and sulfur metabolism (as structural analog in RLPs) underscores its underappreciated significance in metabolic networks. Future research should address the enigmatic role of XuBP-like molecules in apicomplexan parasites, where metabolic compartmentalization may reveal novel drug targets.

Properties

Product Name

D-xylulose 1,5-bisphosphate

IUPAC Name

[(2R,3S)-2,3-dihydroxy-4-oxo-5-phosphonatooxypentyl] phosphate

Molecular Formula

C5H8O11P2-4

Molecular Weight

306.06 g/mol

InChI

InChI=1S/C5H12O11P2/c6-3(1-15-17(9,10)11)5(8)4(7)2-16-18(12,13)14/h3,5-6,8H,1-2H2,(H2,9,10,11)(H2,12,13,14)/p-4/t3-,5+/m1/s1

InChI Key

YAHZABJORDUQGO-WUJLRWPWSA-J

Canonical SMILES

C(C(C(C(=O)COP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-]

Isomeric SMILES

C([C@H]([C@@H](C(=O)COP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-]

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